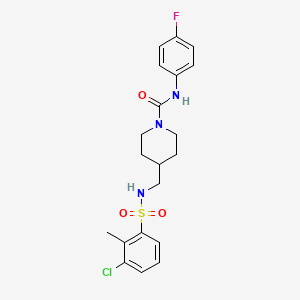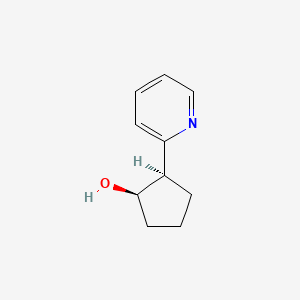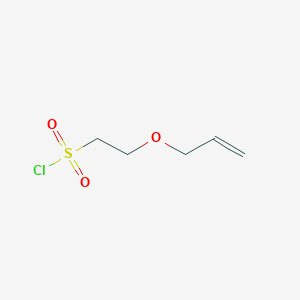
4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine
カタログ番号:
B2888563
CAS番号:
1602475-97-7
分子量:
257.01
InChIキー:
MNYQKSCEFKEYNF-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine” is a chemical compound with the molecular formula C6H4BrF3N2O . It has a molecular weight of 257.01 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4BrF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at 4°C .科学的研究の応用
Radiosensitization in Clinical Research
- Halogenated pyrimidine analogs like bromodeoxyuridine (BrdUrd) and iododeoxyuridine (IdUrd) are studied as potential clinical radiosensitizers. They enhance the effectiveness of radiation therapy by being incorporated into DNA and increasing the production of DNA strand breaks (Kinsella et al., 1987).
Cell Kinetics and Cancer Research
- BrdUrd is used in cell kinetics studies for cancer research. It gets incorporated into the DNA of proliferating cells, aiding in understanding the cell cycle and planning radio- or chemotherapy (Riccardi et al., 1988).
Effects on DNA Synthesis and Cell Viability
- The incorporation of brominated pyrimidines like BUdR into DNA affects DNA synthesis rates and cell viability, especially when exposed to light (Yang et al., 1970).
Tracing DNA Synthesis in Biomedical Studies
- Thymidine analogues like BrdU are used to tag dividing cells in biomedical research. This allows for studying various aspects of cell biology, including stem cell research and cancer biology (Cavanagh et al., 2011).
Chemical Synthesis and Functionalization
- The stability of pyrimidyllithium species, like 4-Bromo-6-(trifluoromethyl)pyrimidine, is explored for chemical synthesis and functionalization. These compounds can be transformed into various derivatives with potential applications in pharmaceuticals (Schlosser et al., 2006).
Mutagenic Effect in Genetic Research
- Certain pyrimidine analogs, due to their structural similarity to nucleic acid bases, are used to study their mutagenic effects on organisms like T4 phages. This contributes to our understanding of genetic mutation processes (Freese, 1959).
Research in Photobiology
- Studies on pyrimidine photoproducts, including those from halogenated pyrimidines, provide insights into DNA damage and repair mechanisms following UV exposure (Kim et al., 1994).
Safety and Hazards
特性
IUPAC Name |
4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYQKSCEFKEYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobut...
Cat. No.: B2888480
CAS No.: 1005678-84-1
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2...
Cat. No.: B2888481
CAS No.: 1216803-06-3
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(t...
Cat. No.: B2888482
CAS No.: 955706-43-1
2-vinyltetrahydro-2H-pyran
Cat. No.: B2888483
CAS No.: 52426-83-2

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2888481.png)

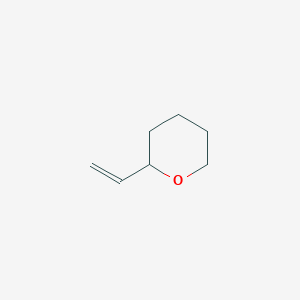
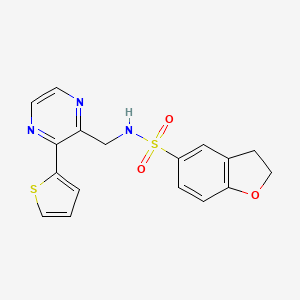
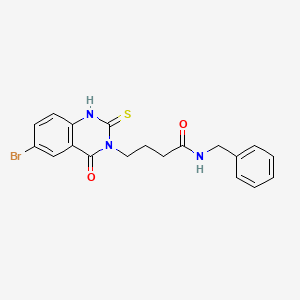

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)
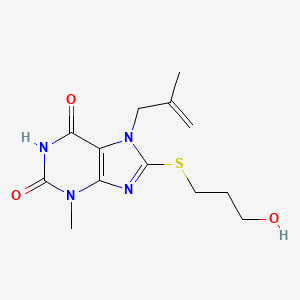
![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}methyl)-4,5-dihydro-3-isoxazolyl]methanol](/img/structure/B2888491.png)
![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)
